molecular formula C18H20O2 B15355374 Methylbenzaldehyde Camphor

Methylbenzaldehyde Camphor

Cat. No.: B15355374
M. Wt: 268.3 g/mol
InChI Key: IFCXDPWYLRPUPM-ZLTRSOCKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methylbenzaldehyde Camphor is synthesized through a condensation reaction between camphor and 4-methylbenzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the camphor derivative. The reaction conditions often include moderate temperatures and a solvent like ethanol to dissolve the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methylbenzaldehyde Camphor undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methylbenzaldehyde Camphor has diverse applications in scientific research:

Mechanism of Action

Methylbenzaldehyde Camphor exerts its effects primarily through its ability to absorb UV radiation, thereby protecting the skin from UV-induced damage. It activates signaling pathways such as PI3K/AKT and ERK1/2, which are involved in cell proliferation and apoptosis. Additionally, it increases the production of reactive oxygen species (ROS) within cells, contributing to its biological effects .

Comparison with Similar Compounds

    Benzophenone-3: Another UV filter used in sunscreens.

    Octocrylene: A compound with similar UV-absorbing properties.

    Avobenzone: Known for its broad-spectrum UV protection.

Uniqueness: Methylbenzaldehyde Camphor is unique due to its specific absorption in the UVB region and its dual role as a UV filter and an endocrine disruptor. This dual functionality makes it a compound of interest in both cosmetic and toxicological research .

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[(Z)-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]methyl]benzaldehyde

InChI

InChI=1S/C18H20O2/c1-17(2)15-8-9-18(17,3)16(20)14(15)10-12-4-6-13(11-19)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3/b14-10-/t15-,18+/m0/s1

InChI Key

IFCXDPWYLRPUPM-ZLTRSOCKSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)C=O)/C2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=O)C)C

Origin of Product

United States

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